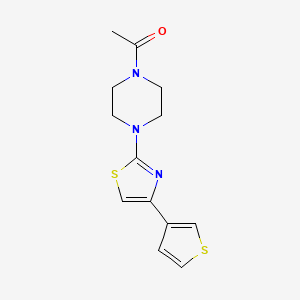

1-(4-(4-(Thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone

Description

Properties

IUPAC Name |

1-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS2/c1-10(17)15-3-5-16(6-4-15)13-14-12(9-19-13)11-2-7-18-8-11/h2,7-9H,3-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQUYGBRRMYPGQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=NC(=CS2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-(Thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone typically involves multi-step procedures. One common method includes the formation of the thiazole ring through cyclization reactions involving thiourea and α-haloketones. The piperazine moiety is then introduced via nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-(Thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or thiophene rings .

Scientific Research Applications

Medicinal Chemistry

1-(4-(4-(Thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone has shown potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects. Notable applications include:

- Antimicrobial Activity : Exhibits significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Potent |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Low to Moderate |

Studies have indicated that derivatives of thiophene and thiazole possess notable antimicrobial properties, making this compound a candidate for further development in antibiotic therapies.

Anticancer Research

Preliminary studies suggest that this compound may have anticancer properties. Thiazole derivatives are known to induce apoptosis in cancer cells through various biochemical pathways, including the activation of caspases and modulation of pro-apoptotic proteins. The compound's ability to interact with cellular targets makes it a potential lead in cancer drug development .

Neuroprotective Effects

Research indicates that compounds with similar structures may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The interaction of thiazole derivatives with neural receptors could lead to advancements in neuropharmacology .

Synthetic Routes and Reaction Conditions

The synthesis typically involves multi-step organic reactions, including:

- Formation of the Thiazole Ring : Through cyclization reactions involving thiourea and α-haloketones.

- Piperazine Introduction : Via nucleophilic substitution reactions.

- Final Product Formation : The final product is obtained by optimizing reaction conditions for yield improvement and process safety.

Mechanism of Action

The mechanism of action of 1-(4-(4-(Thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic rings. These interactions can modulate biological pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Target Compound:

- Core : Piperazine-thiazole-thiophene backbone.

- Substituents: Thiophen-3-yl (position 4 of thiazole), ethanone (piperazine N-linked).

Analogs:

Benzothiazole-Piperazine-Triazole Derivatives (5i–5l, ): Substituents: Benzo[d]thiazole at piperazine, triazole-thioether/indole-dione side chains. Key Data: Molecular weights (490–593 Da), C/N content (54–60% C, 19–22% N). Synthesis: Multi-step reactions involving triazole formation and piperazine-ethanone coupling .

Thiazolyl-Hydrazinyl Urea Derivatives (11a–o, ): Substituents: Aryl urea groups, hydrazinyl-ethanone-piperazine-thiazole backbone. Key Data: ESI-MS m/z 466–602 [M+H]+, yields >83%. Synthesis: Hydrazine-urea coupling with thiazole intermediates .

Tetrazole-Piperazine Derivatives (22–28, ; 13a–g, ) :

- Substituents : Tetrazole-aryl groups, allyl/piperidinyl side chains.

- Key Data : IR/NMR-confirmed structures, yields 40–88%.

- Synthesis : Tetrazole cyclization followed by chloroacetylation and piperidine coupling .

Thiophene/Thiazole Hybrids (Compound 22, ; ) :

- Substituents : Thiophen-3-yl (), tetrazole-fluorophenyl ().

- Key Data : Melting point 103°C (), ChemSpider ID 900013-16-3 ().

- Synthesis : Multi-component coupling with azetidine/piperazine intermediates .

Pharmacological Activities

Anticancer Activity:

- Target Compound : Structural similarity to 5i–5l suggests possible antiproliferative activity, though direct evidence is lacking.

Enzyme Inhibition:

- CYP51 Inhibitors (): Pyridine-piperazine derivatives (e.g., UDO) inhibit Trypanosoma cruzi CYP51, comparable to posaconazole. The thiophene-thiazole motif in the target compound may mimic pyridine’s π-π interactions .

- Urea Derivatives (11a–o) : Designed as kinase/enzyme inhibitors; electron-withdrawing groups (e.g., -CF₃) enhance potency .

Antipsychotic Activity:

Physicochemical Properties

Key Differentiators and Implications

Thiophene vs.

Ethanone vs. Urea/Hydrazine: The ethanone group may enhance metabolic stability over hydrazine-based derivatives (e.g., 11a–o), which are prone to hydrolysis .

Substituent Effects: Electron-deficient groups (e.g., -Cl, -CF₃) in analogs correlate with enhanced enzyme affinity, suggesting that modifying the thiophene ring (e.g., adding -NO₂) could optimize the target compound’s activity .

Biological Activity

1-(4-(4-(Thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure combining a thiazole ring, thiophene moiety, and piperazine group, which suggests diverse biological interactions. Preliminary studies indicate that compounds with similar structures exhibit significant antibacterial, antifungal, and anticancer properties.

Chemical Structure and Properties

The molecular formula of 1-(4-(4-(Thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone is , with a molecular weight of approximately 369.5 g/mol. The compound's structure is characterized by:

- Thiazole Ring : Known for its ability to interact with various biological targets.

- Piperazine Moiety : Often associated with psychoactive and antimicrobial properties.

- Thiophene Substitution : Enhances the compound's reactivity and potential biological activity.

Antimicrobial Activity

Research has indicated that derivatives of thiophene and thiazole possess notable antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Potent |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Low to Moderate |

In vitro studies suggest that 1-(4-(4-(Thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone may inhibit growth in Gram-positive bacteria effectively, potentially due to its structural components that facilitate interaction with bacterial cell walls or metabolic pathways .

Antitumor Activity

The compound has also been investigated for its anticancer properties. In particular, thiazole derivatives have been shown to target specific enzymes and receptors involved in cancer progression. For example, studies on related compounds indicate their ability to inhibit cell proliferation in human lung tumor cell lines (A549), suggesting that 1-(4-(4-(Thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone could exhibit similar effects .

The mechanism by which 1-(4-(4-(Thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with critical cellular processes such as:

- Enzyme Inhibition : Targeting enzymes involved in DNA replication or metabolic pathways.

- Receptor Modulation : Altering the activity of receptors associated with disease processes.

Case Studies

Several studies have explored the biological activity of similar compounds:

- Study on Thiophene Derivatives : A study demonstrated that thiophene derivatives exhibited antiviral activity against Ebola virus pseudotypes, highlighting the importance of specific substituents in maintaining efficacy .

- Antibacterial Evaluation : Another research project synthesized various piperazine derivatives and evaluated their antibacterial properties against multiple strains, finding significant activity against both Gram-positive and Gram-negative bacteria .

Q & A

Basic: What are the standard synthetic protocols for 1-(4-(4-(Thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone?

Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Preparation of the thiazole core via cyclization of thioamide precursors with α-haloketones. For example, thiophene-3-carboxamide derivatives can react with bromoacetone under reflux conditions .

- Step 2: Coupling the thiazole moiety with a piperazine ring. This often employs nucleophilic substitution or condensation reactions, using reagents like phenyl isothiocyanate in pyridine .

- Step 3: Introduction of the ethanone group via acylation, using acetyl chloride or acetic anhydride in anhydrous solvents (e.g., dichloromethane) .

Purification: Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Characterization: NMR (¹H/¹³C), IR (to confirm carbonyl groups), and MS for molecular weight validation .

Basic: How is the molecular structure of this compound validated?

Answer:

Structural confirmation relies on:

- X-ray crystallography: Resolves bond lengths, angles, and stereochemistry (e.g., monoclinic crystal systems with space group P21/c observed in related compounds) .

- Spectroscopic techniques:

- ¹H NMR: Peaks at δ 2.1–2.5 ppm for piperazine protons, δ 6.8–7.5 ppm for thiophene/thiazole aromatic protons .

- IR: Strong absorption at ~1680–1700 cm⁻¹ for the ketone carbonyl group .

- Mass spectrometry: Molecular ion peaks (e.g., m/z 380.84 for analogous structures) confirm the molecular formula .

Advanced: How can researchers address low yields during the coupling of thiazole and piperazine moieties?

Answer:

Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:

- Optimizing reaction conditions:

- Solvent choice: Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity .

- Catalysts: Use of p-toluenesulfonic acid (PTSA) or DMAP to accelerate coupling .

- Temperature control: Reflux at 80–100°C for 6–12 hours improves reaction efficiency .

- Intermediate purification: Pre-purification of thiazole intermediates via column chromatography reduces impurities .

Advanced: What methodologies are used to evaluate the compound’s biological activity?

Answer:

- In vitro assays:

- Antimicrobial activity: Broth microdilution (MIC/MBC) against S. aureus or E. coli .

- Anticancer screening: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

- Molecular docking: Predicts binding affinity to targets like E. coli DNA gyrase or human topoisomerase II .

- ADME studies: HPLC-based solubility and metabolic stability tests in liver microsomes .

Advanced: How can structural modifications enhance this compound’s pharmacological profile?

Answer:

- Functional group substitutions:

- Replace the ethanone group with a hydroxyl or amino moiety to improve solubility (e.g., via borane-THF reduction) .

- Introduce electron-withdrawing groups (e.g., -Cl or -CF₃) on the thiophene ring to enhance binding to hydrophobic enzyme pockets .

- Heterocyclic hybridization: Fuse with pyrazole or triazole rings to exploit dual-target inhibition (e.g., COX-2 and 5-LOX pathways) .

- Prodrug design: Acetylate hydroxyl groups to enhance bioavailability, followed by enzymatic hydrolysis in vivo .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:

Discrepancies may arise from:

- Assay variability: Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Compound purity: Verify via HPLC (>95% purity) and elemental analysis .

- Structural confirmation: Re-analyze using single-crystal XRD to rule out polymorphic differences .

- Biological models: Compare activity across multiple cell lines or bacterial strains to identify selectivity .

Advanced: What strategies optimize the compound’s stability under physiological conditions?

Answer:

- pH stability studies: Conduct accelerated degradation tests in buffers (pH 1–10) monitored by UV-Vis spectroscopy .

- Light sensitivity: Store in amber vials if UV spectra indicate photodegradation (λmax ~270–300 nm) .

- Formulation: Encapsulate in liposomes or cyclodextrins to protect against hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.